REACTION_CXSMILES
|
O[CH:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.O>C(Cl)Cl>[N:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:3]1[CH2:4][CH2:5][CH2:6][CH:2]=1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
OC1C(CCC1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 60 hours at 170° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purification by silica gel column chromatography (eluent: hexane/ethyl acetate=8/1)
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |